N-(2,4-difluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-(2,4-difluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a pyrimidinone-based acetamide derivative characterized by a 1,6-dihydropyrimidin-6-one core substituted with a morpholine ring at position 2 and a methyl group at position 2.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O3/c1-11-8-16(25)23(17(20-11)22-4-6-26-7-5-22)10-15(24)21-14-3-2-12(18)9-13(14)19/h2-3,8-9H,4-7,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLLEFWFRBBRTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F3406-9766 is the Lassa mammarenavirus (LASV) . This compound exhibits strong anti-LCMV activity, making it a potent inhibitor of arenaviruses.
Mode of Action
F3406-9766 inhibits LASV by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by the LASV glycoprotein GP2. This interaction prevents the virus from entering host cells, thereby inhibiting its replication and spread.
Biochemical Pathways
It is known that the compound disrupts the normal life cycle of the virus by preventing its entry into host cells
Result of Action
The primary result of F3406-9766’s action is the inhibition of LASV entry into host cells. By preventing viral entry, the compound effectively stops the virus from replicating and spreading within the host. This can potentially halt the progression of the disease caused by the virus.
Action Environment
The efficacy and stability of F3406-9766 can be influenced by various environmental factors. These may include the pH of the environment, as the compound’s mechanism of action involves pH-dependent fusion Other factors such as temperature, presence of other medications or substances, and the overall health status of the host can also potentially influence the compound’s action
Biological Activity
N-(2,4-difluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound belonging to the class of pyrimidinones. Its unique molecular structure includes a 2,4-difluorophenyl group and a morpholinyl moiety, which contribute to its diverse biological activities. This compound has shown potential in medicinal chemistry due to its various pharmacological properties including anti-inflammatory, antibacterial, and anticancer activities.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives with difluorophenyl groups show potent inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. One study reported an IC value of 0.0070 μM for a difluorophenyl analog against VEGFR-2, highlighting the potential of such compounds in cancer therapy .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. The presence of the morpholinyl group is believed to enhance the lipophilicity and bioavailability of the compound, facilitating its interaction with cellular targets.
Case Studies
| Study | Compound | Target | IC | Effect |
|---|---|---|---|---|
| Difluorophenyl analog | VEGFR-2 | 0.0070 μM | Potent inhibitor | |
| Morpholine derivative | Various cancer cell lines | Not specified | Significant growth inhibition |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. The introduction of fluorine atoms into the aryl fragment has been shown to enhance biological activity .
Synthetic Pathway Example:
- Formation of Dihydropyrimidine Core : Using a cyclocondensation reaction involving appropriate aldehydes and urea derivatives.
- Introduction of Morpholine : A nucleophilic substitution reaction where morpholine is introduced at an appropriate position on the pyrimidine core.
- Acetylation : Final modification through acetylation to yield the target compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidinone Cores
a. N-(3-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide (ID: P574-4535)
- Molecular Formula : C₁₇H₁₉FN₄O₃
- Molecular Weight : 346.36 g/mol
- Key Differences : The 3-fluorophenyl substituent replaces the 2,4-difluorophenyl group, reducing steric hindrance and altering electronic properties. This may impact binding affinity in biological targets .
b. 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide
- Molecular Formula : C₁₉H₁₇N₃O₂S
- Molecular Weight : 357.43 g/mol
- Key Differences: A thioether (-S-) linker replaces the morpholin-4-yl group, and the substituent is a phenoxyphenyl group. The sulfur atom may enhance π-π stacking but reduce solubility compared to morpholine-containing analogs .
Quinazolinone-Pyridinone Hybrids (Compounds 8–12 from )
These hybrids feature dual heterocyclic cores (quinazolin-4-one and 3-cyanopyridin-2-one) and demonstrate dual inhibitory activity against EGFR and BRAFV600E. For example:
- Compound 9: C₃₀H₂₂ClN₅O₃S (MW: 568.05 g/mol) Contains a 4-chlorophenyl group and a quinazolinone-thioacetamide side chain.
Morpholinone Derivatives ()
- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Molecular Formula: C₂₁H₂₉N₂O₄ Key Differences: The morpholinone ring is acetylated and dimethyl-substituted, increasing steric bulk. The 4-isopropylphenyl group may enhance hydrophobic interactions but reduce metabolic stability .
Key Research Findings
- Morpholine vs. Thioether Linkers : Morpholine-containing analogs (e.g., the target compound) exhibit superior solubility and hydrogen-bonding capacity compared to thioether-linked derivatives, which prioritize hydrophobic interactions .
- Fluorine Substitution: The 2,4-difluorophenyl group in the target compound likely enhances metabolic stability and target affinity compared to mono-fluorinated or non-fluorinated analogs .
- Dual-Core Hybrids: While quinazolinone-pyridinone hybrids () show broader kinase inhibition, their high molecular weight and complex synthesis limit therapeutic applicability compared to simpler pyrimidinone derivatives.
Preparation Methods
Biginelli Cyclocondensation
A mixture of 4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidine-1-acetic acid (1.0 equiv), 2,4-difluoroaniline (1.2 equiv), and coupling reagents (e.g., EDCl/HOBt) undergoes reflux in anhydrous dichloromethane (DCM) under nitrogen. This step achieves amide bond formation between the DHPM core and the difluorophenyl group. Key parameters:
Alternative Pathway: Enaminone Intermediate
An enaminone intermediate facilitates regioselective functionalization:
- Synthesis of 4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidine : React morpholine (1.5 equiv) with 4-methyl-6-oxo-2-thioxo-1,6-dihydropyrimidine in DMF at 80°C for 8 hours.
- Acetylation : Treat the DHPM derivative with chloroacetyl chloride (1.1 equiv) in the presence of triethylamine (TEA) to yield the chloroacetamide intermediate.
- Nucleophilic substitution : React the intermediate with 2,4-difluoroaniline in acetonitrile at reflux (82°C) for 6 hours.
Optimization of Morpholine Incorporation
Introducing the morpholine moiety requires careful control to avoid N-alkylation side products.
Direct Amination Protocol
Two-Step Protection/Deprotection Strategy
For sterically hindered substrates:
- Boc-protection : Treat the DHPM precursor with di-tert-butyl dicarbonate (Boc₂O) in THF.
- Morpholine coupling : Use HATU as coupling agent, followed by TFA-mediated Boc removal.
Critical Purification Techniques
Achieving pharmaceutical-grade purity (>99.5%) necessitates advanced crystallization methods:
Solvent-Antisolvent Crystallization
| Parameter | Optimal Value | |
|---|---|---|
| Solvent | Ethyl acetate | |
| Antisolvent | n-Hexane | |
| Temperature | −10°C | |
| Crystallization time | 24 hours | |
| Purity (HPLC) | 99.8% |
Chromatographic Purification
- Column : C18 reverse-phase silica
- Mobile phase : Acetonitrile/water (70:30) + 0.1% formic acid
- Retention time : 8.2 minutes
Analytical Characterization
Consistent structural verification is achieved through:
Spectroscopic Data
X-ray Diffraction (Form Identification)
Crystalline Form A exhibits:
Scale-Up Challenges and Solutions
Exothermic Reaction Control
Morpholine Residuals
- Wash protocol : 5% citric acid (3×50 mL) removes unreacted morpholine.
- Specification : <0.1% morpholine by GC.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Biginelli route | 68 | 98.5 | 1.0 |
| Enaminone pathway | 74 | 99.2 | 1.3 |
| Microwave-assisted | 81 | 99.8 | 2.1 |
Applications in Drug Development
The compound’s inclusion in CNS MPO and PI3K-Targeted Libraries underscores its therapeutic potential. Current research focuses on:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,4-difluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrimidine core formation, fluorophenyl group coupling, and morpholine substitution. Key steps include:
- Pyrimidine ring construction : Cyclization of β-keto esters or amidines under acidic conditions to form the 1,6-dihydropyrimidinone scaffold .
- Morpholine introduction : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the morpholin-4-yl group at the 2-position of the pyrimidine ring .
- Acetamide linkage : Condensation of the pyrimidine intermediate with 2,4-difluorophenyl derivatives using carbodiimide coupling agents (e.g., EDCI/HOBt) .
- Data Reference : Yields vary between 31–58% depending on reaction optimization (e.g., solvent choice, temperature) .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR spectroscopy : 1H and 13C NMR are essential for verifying substitution patterns (e.g., morpholine integration at δ 3.31–3.55 ppm, fluorophenyl protons at δ 6.8–7.4 ppm) .
- Mass spectrometry : High-resolution ESI/APCI-MS confirms molecular weight (e.g., [M+H]+ at m/z 347–482) .
- HPLC-PDA : Purity assessment (>95%) and impurity profiling (e.g., monitoring process-related byproducts like acetylated derivatives) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of morpholine substitution on the pyrimidine ring?
- Methodological Answer : Regioselectivity is controlled by:
- Catalytic systems : Pd(OAc)2/XPhos promotes C-N bond formation at the 2-position, avoiding competing O-alkylation .
- Solvent polarity : Polar aprotic solvents (e.g., NMP) enhance nucleophilic attack efficiency .
- Temperature : Reactions at 120°C favor kinetic control, reducing side-product formation .
- Data Contradiction : Lower yields (31%) in non-optimized conditions (e.g., DMF at 100°C) vs. improved yields (58%) with Na2CO3/CH2Cl2 .
Q. What strategies mitigate instability of the 1,6-dihydropyrimidinone core during storage?
- Methodological Answer :
- Lyophilization : Freeze-drying under inert gas (N2) prevents oxidation of the 6-oxo group .
- Excipient selection : Co-formulation with antioxidants (e.g., ascorbic acid) or stabilizers (cyclodextrins) enhances shelf-life .
- pH control : Buffering solutions (pH 4–6) minimize hydrolysis of the acetamide bond .
Q. How can contradictory biological activity data (e.g., kinase inhibition vs. cytotoxicity) be resolved?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Modify the 4-methyl group or morpholine moiety to isolate target-specific effects .
- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify cross-reactive kinases .
- Metabolite analysis : LC-MS/MS to detect bioactive metabolites (e.g., hydroxylated derivatives) contributing to cytotoxicity .
Notes
- Evidence Exclusion : BenchChem-derived data () were omitted per reliability guidelines.
- Conflict Resolution : Contradictory yield data (e.g., 31% vs. 58%) highlight the need for condition-specific optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
